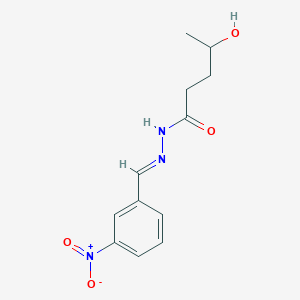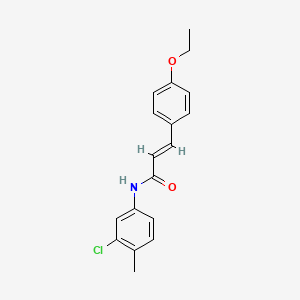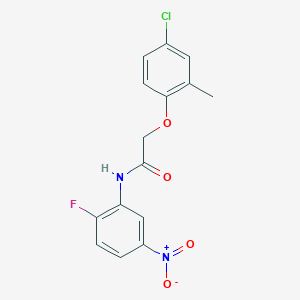
4-hydroxy-N'-(3-nitrobenzylidene)pentanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide is a hydrazone derivative synthesized from 4-hydroxy-3-nitrobenzaldehyde and pentanohydrazide. Hydrazones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide typically involves the condensation reaction between 4-hydroxy-3-nitrobenzaldehyde and pentanohydrazide. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions. The reaction mixture is heated for several hours until the formation of the hydrazone is complete. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the overall production cost.
化学反应分析
Types of Reactions
4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ether or ester derivatives.
科学研究应用
4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antibacterial or anticancer effects. The hydrazone moiety can also form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity .
相似化合物的比较
Similar Compounds
4-hydroxy-3-nitrobenzaldehyde: A precursor in the synthesis of the compound.
4-hydroxy-3-nitrocinnamic acid: Another derivative with similar structural features.
N’-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide: A related hydrazone with different substituents.
Uniqueness
4-hydroxy-N’-(3-nitrobenzylidene)pentanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
属性
IUPAC Name |
4-hydroxy-N-[(E)-(3-nitrophenyl)methylideneamino]pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)5-6-12(17)14-13-8-10-3-2-4-11(7-10)15(18)19/h2-4,7-9,16H,5-6H2,1H3,(H,14,17)/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWLTFBACLNEHB-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
amino]acetyl}oxy)-4-iodobenzenecarboximidamide](/img/structure/B5721296.png)

![3-bromo-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5721322.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-(4-methoxyphenyl)thiourea](/img/structure/B5721332.png)

![2-[N-(benzenesulfonyl)-4-methoxyanilino]-N-methylacetamide](/img/structure/B5721360.png)
![2-{[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5721366.png)
![2-benzyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5721372.png)
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
![N',N'-diethyl-N-[(4-fluorophenyl)methyl]-N-methylethane-1,2-diamine](/img/structure/B5721382.png)
![3,4-Bis[(2-methylpropanoyl)amino]benzoic acid](/img/structure/B5721386.png)

![2-(2-fluorophenyl)-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5721393.png)
![[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] 2-(4-bromo-2-methylphenoxy)acetate](/img/structure/B5721405.png)
